![molecular formula C14H16BrN3O2S B2420067 1-(3-((4-Bromophenyl)thio)propyl)-3-(5-methylisoxazol-3-yl)urea CAS No. 899741-08-3](/img/structure/B2420067.png)
1-(3-((4-Bromophenyl)thio)propyl)-3-(5-methylisoxazol-3-yl)urea
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Overview
Description
1-(3-((4-Bromophenyl)thio)propyl)-3-(5-methylisoxazol-3-yl)urea is a synthetic organic compound that features a bromophenyl group, a thioether linkage, a propyl chain, and an isoxazole ring. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((4-Bromophenyl)thio)propyl)-3-(5-methylisoxazol-3-yl)urea typically involves multiple steps:
Formation of the 4-bromophenyl thioether: This can be achieved by reacting 4-bromothiophenol with a suitable alkylating agent.
Attachment of the propyl chain: The thioether is then reacted with a propyl halide under basic conditions to form the 3-(4-bromophenylthio)propyl intermediate.
Formation of the isoxazole ring: The isoxazole ring can be synthesized via a cyclization reaction involving a nitrile oxide and an alkyne.
Coupling to form the final product: The final step involves coupling the 3-(4-bromophenylthio)propyl intermediate with the isoxazole derivative under conditions that facilitate urea formation.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3-((4-Bromophenyl)thio)propyl)-3-(5-methylisoxazol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Phenyl-substituted derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1-(3-((4-Bromophenyl)thio)propyl)-3-(5-methylisoxazol-3-yl)urea has shown promise as a potential therapeutic agent due to its structural features that may allow it to interact with various biological targets:
- Antibacterial Properties : Studies have indicated that compounds with similar structures exhibit antibacterial activity, suggesting potential applications in treating infections.
- Urease Inhibition : The compound's thiourea backbone positions it as a candidate for urease inhibition, which is significant in treating conditions like peptic ulcers and kidney stones .
Research indicates that this compound may possess:
- Antifungal Activity : Similar derivatives have demonstrated efficacy against fungal pathogens, highlighting its potential in antifungal therapies.
- Enzyme Modulation : The structural characteristics allow for interactions with enzymes, potentially modulating their activity, which can be explored for drug development .
Case Studies
- Urease Inhibitors Development : A study focused on synthesizing thiourea hybrids, including compounds structurally related to this compound, demonstrated significant urease inhibition. The results indicated that modifications in functional groups influenced enzyme activity positively .
- Biological Evaluations : Investigations into similar compounds have shown promising results in vitro, supporting their potential as effective therapeutic agents against various diseases .
Mechanism of Action
The mechanism of action of 1-(3-((4-Bromophenyl)thio)propyl)-3-(5-methylisoxazol-3-yl)urea would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would require experimental validation.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-((4-Chlorophenyl)thio)propyl)-3-(5-methylisoxazol-3-yl)urea
- 1-(3-((4-Methylphenyl)thio)propyl)-3-(5-methylisoxazol-3-yl)urea
- 1-(3-((4-Fluorophenyl)thio)propyl)-3-(5-methylisoxazol-3-yl)urea
Uniqueness
1-(3-((4-Bromophenyl)thio)propyl)-3-(5-methylisoxazol-3-yl)urea is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro, methyl, and fluoro analogs.
Biological Activity
1-(3-((4-Bromophenyl)thio)propyl)-3-(5-methylisoxazol-3-yl)urea is a synthetic organic compound notable for its complex structure, which includes a bromophenyl group, a thioether linkage, and an isoxazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial and antifungal properties.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₆BrN₃O₂S
- Molecular Weight : 370.27 g/mol
- CAS Number : 899741-08-3
The compound's structure can be represented as follows:
Component | Description |
---|---|
Bromophenyl Group | Affects biological activity |
Thioether Linkage | Potential for oxidation reactions |
Propyl Chain | Structural stability |
Isoxazole Ring | May interact with biological targets |
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial activity. In vitro studies have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria.
Case Study:
A study evaluated the antibacterial properties of several derivatives, including those with halogen substitutions. The presence of bromine was found to enhance the antibacterial efficacy against strains like Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL for similar compounds .
Table 1: Antibacterial Activity of Related Compounds
Compound Name | MIC (mg/mL) | Active Against |
---|---|---|
Compound A (Similar Structure) | 0.0039 | S. aureus |
Compound B (Halogenated Derivative) | 0.025 | E. coli |
Compound C (Non-Halogenated) | >0.1 | No significant activity |
Antifungal Activity
In addition to antibacterial properties, there is evidence suggesting antifungal activity for related compounds. While specific data on this compound is limited, structural analogs have shown effectiveness against fungal pathogens.
Mechanism of Action:
The proposed mechanism involves the interaction of the compound with key enzymes or receptors in microbial cells, leading to inhibition of growth or cell death.
The biological activity of this compound likely stems from its ability to interact with specific biological targets, such as enzymes involved in cell wall synthesis or metabolic pathways in bacteria and fungi. The thioether and isoxazole components may play crucial roles in these interactions, potentially leading to covalent bonding with target proteins.
Research Applications
This compound has potential applications in:
- Medicinal Chemistry : As a lead compound for developing new antibiotics or antifungals.
- Biochemical Research : As a probe for studying enzyme mechanisms or microbial resistance.
Properties
IUPAC Name |
1-[3-(4-bromophenyl)sulfanylpropyl]-3-(5-methyl-1,2-oxazol-3-yl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O2S/c1-10-9-13(18-20-10)17-14(19)16-7-2-8-21-12-5-3-11(15)4-6-12/h3-6,9H,2,7-8H2,1H3,(H2,16,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVMCKXFHALFSU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)NCCCSC2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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